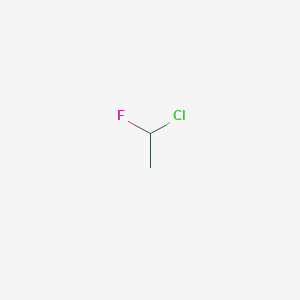

2-氯-4,6-二甲氧基吡啶

描述

Synthesis Analysis

The synthesis of 2-Chloro-4,6-dimethoxypyridine typically involves halogenation and methoxylation processes. One common method utilizes chlorination of pyridine derivatives, followed by introduction of methoxy groups. These processes can be optimized to enhance yields and selectivity, employing various catalysts and reaction conditions to achieve the desired structural configuration.

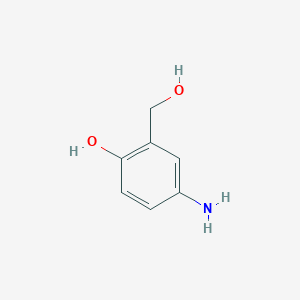

Molecular Structure Analysis

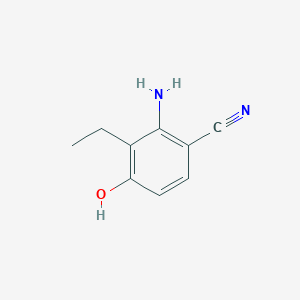

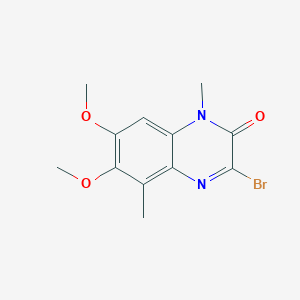

The molecular structure of 2-Chloro-4,6-dimethoxypyridine, characterized by its chloro and dimethoxyl groups attached to a pyridine ring, has been analyzed through techniques like X-ray diffraction and NMR spectroscopy. These studies reveal detailed information about bond lengths, angles, and the overall geometry of the molecule, contributing to understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

2-Chloro-4,6-dimethoxypyridine participates in numerous chemical reactions, including nucleophilic substitution, due to the presence of the electron-withdrawing chloro group, making it a versatile intermediate in organic synthesis. Its reactivity is further influenced by the methoxy groups, which can be involved in various transformations, such as demethylation or coupling reactions, under different conditions.

Physical Properties Analysis

This compound's physical properties, such as melting point, boiling point, and solubility in various solvents, are crucial for its handling and application in chemical synthesis. The presence of methoxy groups significantly affects its solubility, making it more soluble in organic solvents than its non-methoxylated counterparts.

Chemical Properties Analysis

The chemical properties of 2-Chloro-4,6-dimethoxypyridine, including its acidity, basicity, and reactivity towards different classes of reagents, are defined by its molecular structure. The electron-withdrawing effect of the chloro group, combined with the electron-donating effect of the methoxy groups, creates a unique electronic environment that influences its participation in chemical reactions.

For detailed insights and further exploration into the synthesis, structure, and applications of 2-Chloro-4,6-dimethoxypyridine, these references provide comprehensive information and analyses:

- (Golla et al., 2020) - Discusses the synthesis, photophysical, electrochemical properties, and crystal structures of related pyridine derivatives.

- (Bellesia et al., 2001) - Explores reactions of chlorinated pyrrolidinones, providing insights into the chemical reactivity of chloro and methoxy groups.

- (Wijtmans et al., 2004) - Reports on the synthesis and antioxidant properties of pyridinol derivatives, highlighting the chemical versatility of the pyridine ring.

科学研究应用

有机合成中的去质子化: 它用于使用锂镁酸盐对氯吡啶进行去质子化 (Awad 等人,2004).

化学动力学研究: 该化合物用于硫酸中杂芳族化合物的硝化动力学研究 (Johnson 等人,1967).

除草剂开发: 它在设计除草吡咯二羧酸盐中发挥作用,影响它们的出苗后和出苗前活性 (Andrea 等人,1990).

有机金属化合物的合成: 该化合物用于合成邻位钯化肟 (Ryabov 等人,1992).

增强化学反应: 它增强了与烷氧基或芳氧基亲核试剂的取代反应 (Bessard 和 Crettaz,2000).

抗菌和抗癌研究: 该化合物是构建具有多种抗菌和抗癌活性的杂环体系的合成中间体 (Ibrahim 等人,2022).

胍的合成: 它用于合成取代胍,为脂肪伯胺和仲胺中引入胍官能团提供了一种环境安全的方法 (Shaw 等人,2015).

有机金属交叉偶联: 用于有机金属交叉偶联过程,在杂芳环上形成新的 C-C 键 (Samaritani 等人,2005).

化学化合物的生产: 该化合物可用于生产 2,2',6,6'-四甲氧基-4,4'-二苯甲酰基-3,3'-联吡啶 (陈玉燕,2004).

化学合成中的二聚化: 它用于 Tiecco 二聚化 2-卤代嘧啶为 2,2'-联吡啶的方法,收率良好 (Nasielski 等人,1991).

潜在的抗菌和抗癌特性: 2-氯-4,6-二甲基吡啶-3-腈化合物已显示出在该领域的潜力 (Márquez 等人,2015).

对肿瘤细胞系的细胞毒活性: 由 2,6-二甲氧基吡啶-3-甲酸与不同前体反应产生的配合物显示出这种活性 (Gómez‐Ruiz 等人,2011).

氯代吡啶和双杂环合成子的制备: 使用 BuLi-Me(2)N(CH(2))(2)OLi 超强碱促进区域选择性 C-6 锂化 (Choppin 等人,2000).

作为嘧啶水杨酸除草剂的工业应用: 预计为此目的工业化 (李元祥,2009).

抗真菌产品制备: 将羧酸转化为 4,6-二甲氧基-1,3,5-三嗪的方法已应用于 N-苄基焦谷氨酸中,用于制备潜在的抗真菌产品 (Oudir 等人,2006).

在非极性溶剂中的自组装: 通过 N-HN 氢键形成极性较小的物质 (Rospenk 和 Koll,2007).

光化学二聚化: 紫外线照射导致形成具有不同化学和物理性质的 1,4-二聚体 (Taylor 和 Kan,1963).

抗菌活性研究: 对某些衍生物的抗菌活性和作用机制的研究 (Song 等人,2017).

农业中的绿色合成: 新的合成工艺更经济、更环保,可用于合成植物生长调节剂、杀虫剂和杀菌剂 (Guan 等人,2020).

溶液中的发射器开发: 4-芳基-2,1,3-苯并噻二唑的环钯配合物是室温下溶液中的新型发射器 (Mancilha 等人,2011).

属性

IUPAC Name |

2-chloro-4,6-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDKCAQIDLSIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

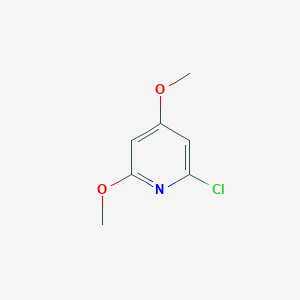

COC1=CC(=NC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447177 | |

| Record name | 2-Chloro-4,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethoxypyridine | |

CAS RN |

108279-89-6 | |

| Record name | 2-Chloro-4,6-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)